3-O-Methoxyacetylthymidine

Description

BenchChem offers high-quality 3-O-Methoxyacetylthymidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Methoxyacetylthymidine including the price, delivery time, and more detailed information at info@benchchem.com.

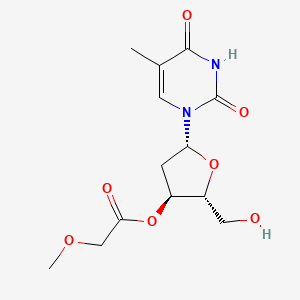

Structure

3D Structure

Properties

CAS No. |

57064-86-5 |

|---|---|

Molecular Formula |

C13H18N2O7 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-methoxyacetate |

InChI |

InChI=1S/C13H18N2O7/c1-7-4-15(13(19)14-12(7)18)10-3-8(9(5-16)21-10)22-11(17)6-20-2/h4,8-10,16H,3,5-6H2,1-2H3,(H,14,18,19)/t8-,9+,10+/m0/s1 |

InChI Key |

GLOVHDDZIBVWIO-IVZWLZJFSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)COC |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)COC |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)COC |

Other CAS No. |

57064-86-5 |

Synonyms |

3-MAT 3-O-methoxyacetylthymidine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methoxyacetylthymidine: Chemical Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 3-O-Methoxyacetylthymidine, a modified nucleoside analog of thymidine. Drawing upon established principles of organic and medicinal chemistry, this document details its chemical structure, proposes a robust synthetic route, and explores its potential physicochemical properties and biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel nucleoside analogs.

Introduction: The Rationale for Modifying Nucleosides

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The modification of natural nucleosides, such as thymidine, is a well-established strategy to enhance their therapeutic properties. These modifications can alter their metabolic stability, cellular uptake, and interaction with target enzymes, such as viral polymerases or kinases. The introduction of a methoxyacetyl group at the 3'-position of the deoxyribose sugar of thymidine is a novel modification with the potential to modulate its biological activity and pharmacokinetic profile. This guide will delve into the specifics of this unique compound.

Chemical Structure and Synthesis

The chemical structure of 3-O-Methoxyacetylthymidine features the pyrimidine base thymine linked to a 2-deoxyribose sugar, with a methoxyacetyl group esterified to the 3'-hydroxyl position.

Chemical Name: [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-methoxyacetate

Molecular Formula: C13H18N2O7

Molecular Weight: 314.29 g/mol

Proposed Synthesis of 3-O-Methoxyacetylthymidine

The synthesis of 3-O-Methoxyacetylthymidine can be achieved through the selective acylation of the 3'-hydroxyl group of thymidine. A key challenge in nucleoside chemistry is the selective functionalization of one hydroxyl group in the presence of others.[1] The 5'-hydroxyl group is primary and generally more reactive than the secondary 3'-hydroxyl group. Therefore, a protection strategy for the 5'-hydroxyl group is often necessary to achieve selective 3'-O-acylation.

A plausible and efficient synthetic route is outlined below. This multi-step process is designed to ensure high regioselectivity and yield.

Experimental Protocol: Synthesis of 3-O-Methoxyacetylthymidine

Step 1: Selective Protection of the 5'-Hydroxyl Group of Thymidine

-

Dissolve thymidine in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable protecting group, such as dimethoxytrityl chloride (DMTr-Cl), in a dropwise manner with constant stirring. The bulky DMTr group selectively reacts with the less sterically hindered 5'-primary hydroxyl group.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Extract the product with an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 5'-O-DMTr-thymidine by silica gel column chromatography.

Step 2: Methoxyacetylation of the 3'-Hydroxyl Group

-

Dissolve the purified 5'-O-DMTr-thymidine in anhydrous dichloromethane.

-

Add a base, such as 4-dimethylaminopyridine (DMAP), to the solution.

-

Cool the mixture to 0 °C.

-

Add methoxyacetic anhydride, a suitable acylating agent, dropwise. Methoxyacetic anhydride can be synthesized by reacting methoxyacetic acid with a dehydrating agent.[2]

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The resulting product is 5'-O-DMTr-3'-O-methoxyacetylthymidine.

Step 3: Deprotection of the 5'-Hydroxyl Group

-

Dissolve the product from Step 2 in a solution of a mild acid, such as 3% trichloroacetic acid in dichloromethane.

-

Stir the solution at room temperature and monitor the deprotection by TLC. The appearance of the orange-colored dimethoxytrityl cation indicates the progress of the reaction.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the final product, 3-O-Methoxyacetylthymidine, by reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.[3][4]

Caption: Synthetic workflow for 3-O-Methoxyacetylthymidine.

Physicochemical Properties

The physicochemical properties of a nucleoside analog are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for 3-O-Methoxyacetylthymidine is not yet available, we can infer its properties based on its structure and data from related compounds.

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Melting Point | Crystalline solid | Similar to other acylated nucleosides. |

| Solubility | Increased lipophilicity compared to thymidine. Soluble in organic solvents like DMSO, DMF, and moderately soluble in alcohols. Limited solubility in water. | The methoxyacetyl group increases the nonpolar character of the molecule.[5] |

| Stability | The methoxyacetyl ester is generally stable but can be susceptible to hydrolysis under acidic or basic conditions. The ether linkage within the methoxyacetyl group is stable.[6][7] | Ester bonds can be cleaved by hydrolysis. The stability of methoxyacetyl esters has been studied in the context of protecting groups.[8] |

| Lipophilicity (LogP) | Higher than thymidine | The addition of the methoxyacetyl group increases the octanol-water partition coefficient. |

Analytical Characterization

The structural confirmation of synthesized 3-O-Methoxyacetylthymidine would rely on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thymine base, the deoxyribose sugar, and the methoxyacetyl group. The methoxy group will appear as a singlet at approximately 3.4 ppm, and the methylene protons of the acetyl group will appear as a singlet around 4.1 ppm.[9] The other protons of the thymidine scaffold will show shifts consistent with the 3'-O-acylation.

-

¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule. The methoxy carbon is expected to resonate around 59 ppm, while the carbonyl carbon of the ester will be in the range of 170 ppm.[10]

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and for structural elucidation through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): This soft ionization technique should show the protonated molecular ion [M+H]⁺ at m/z 315.11, confirming the molecular weight.

-

Tandem MS (MS/MS): Fragmentation of the molecular ion will provide structural information. Characteristic fragmentation patterns for nucleosides include the cleavage of the glycosidic bond, leading to a fragment corresponding to the protonated thymine base. The methoxyacetyl group can also undergo specific fragmentation.[11][12][13]

Caption: Predicted mass spectrometry fragmentation of 3-O-Methoxyacetylthymidine.

Potential Biological Activity and Mechanism of Action

The biological activity of 3-O-Methoxyacetylthymidine is yet to be determined experimentally. However, based on the extensive research on thymidine analogs, we can hypothesize its potential as an antiviral or anticancer agent.[14][15][16]

Potential as an Antiviral Agent

Many antiviral nucleoside analogs function by being phosphorylated by viral or cellular kinases to their triphosphate form. This triphosphate analog then acts as a competitive inhibitor or a chain terminator for viral DNA polymerases.[17][18][19] The 3'-O-methoxyacetyl modification could influence this process in several ways:

-

Prodrug Strategy: The ester bond might be cleaved by cellular esterases, releasing thymidine or a modified thymidine that can then be phosphorylated. The rate of this cleavage would be a critical factor in its efficacy.

-

Direct Inhibition: The intact molecule might directly interact with viral enzymes, although this is less common for nucleoside analogs that require activation.

Potential as an Anticancer Agent

Thymidine analogs can also exhibit anticancer activity by interfering with DNA synthesis in rapidly dividing cancer cells.[16][20] The mechanism could be similar to the antiviral action, involving incorporation into DNA and causing chain termination or dysfunction.

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of 3-O-Methoxyacetylthymidine, a standard in vitro cytotoxicity assay, such as the MTT or MTS assay, can be performed.

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of 3-O-Methoxyacetylthymidine for a specified period (e.g., 48 or 72 hours).

-

MTT/MTS Assay: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted to a colored formazan product by metabolically active cells.

-

Data Analysis: Measure the absorbance of the formazan product using a plate reader. Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.[21][22][23][24]

Caption: Workflow for in vitro cytotoxicity testing.

Enzymatic Stability

The stability of the methoxyacetyl ester bond in the presence of cellular esterases is a crucial factor that will determine whether 3-O-Methoxyacetylthymidine acts as a prodrug or as an intact molecule.[7][25]

Experimental Protocol: Enzymatic Stability Assay

-

Incubation: Incubate 3-O-Methoxyacetylthymidine in a solution containing liver microsomes or a purified esterase enzyme at 37 °C.

-

Sampling: At various time points, take aliquots of the reaction mixture.

-

Analysis: Quench the enzymatic reaction and analyze the samples by RP-HPLC to quantify the disappearance of the parent compound and the appearance of any metabolites (e.g., thymidine).

-

Half-life Calculation: Determine the half-life of 3-O-Methoxyacetylthymidine in the presence of the enzyme.

Future Directions and Conclusion

3-O-Methoxyacetylthymidine represents a novel, unexplored derivative of thymidine. The technical guide presented here provides a comprehensive theoretical framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical properties and analytical data provide a solid basis for its identification and purification.

The potential of 3-O-Methoxyacetylthymidine as an antiviral or anticancer agent is intriguing and warrants experimental investigation. The outlined in vitro assays for cytotoxicity and enzymatic stability are the essential first steps in elucidating its biological profile. Further studies could explore its effects on specific viral or cellular enzymes and its mechanism of action in more detail. This in-depth guide serves as a valuable resource for researchers embarking on the synthesis and evaluation of this promising new molecule.

References

- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.

- Prusoff, W. H. (1959). Synthesis and biological activities of iododeoxyuridine, an analog of thymidine. Biochimica et Biophysica Acta, 32, 295-296.

-

ChemBK. (2024, April 9). Methoxyacetic acid anhydride. Retrieved from [Link]

- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464.

- Cheng, Y. C., Dutschman, G., Fox, J. J., Watanabe, K. A., & Machida, H. (1981). Differential activity of potential antiviral nucleoside analogs on herpes simplex virus-induced and human cellular thymidine kinases. Antimicrobial agents and chemotherapy, 20(3), 420–423.

- Elion, G. B. (1986). The chemistry and biochemistry of acyclovir. Journal of Antimicrobial Chemotherapy, 18(Suppl B), 9-17.

- Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.

- De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature reviews. Drug discovery, 4(11), 928–940.

- Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2001). Specific electron ionization-induced fragmentation of secondary alcohol methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63–67.

- Mikhailopulo, I. A., & Miroshnikova, N. I. (2011). Enzymatic synthesis of modified nucleosides. Russian Journal of Bioorganic Chemistry, 37(1), 1-23.

- Piacente, F., et al. (2021). In Vitro Cytotoxicity of a New Series of 2'-Deoxy-L-nucleoside Analogues. Molecules, 26(9), 2577.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

- Anderson, L. W., & Johnson, K. A. (2003). Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase. Biochemistry, 42(45), 13289–13297.

- Wu, R., & Rando, R. R. (2015). Chemoselective Acylation of Nucleosides.

- Cheng, Y. C., & Prusoff, W. H. (1974). Mouse mammary tumor-virus-directed DNA polymerase: potent inhibition by a series of 5-alkyl-2'-deoxyuridines. Biochemistry, 13(6), 1179–1185.

-

ResearchGate. (n.d.). Methoxyacetic acid esters: Applications in protecting group and glycosylation chemistry. Retrieved from [Link]

- Ubiali, D., et al. (2023). Production of Modified Nucleosides in a Continuous Enzyme Membrane Reactor. International Journal of Molecular Sciences, 24(2), 1361.

-

Grant, S. K. (2026, January 12). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. Retrieved from [Link]

-

Synoligo. (2025, January 4). Nuclease Resistance Modifications. Retrieved from [Link]

- Mehellou, Y., & De Clercq, E. (2010). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. MedChemComm, 1(2), 85-96.

- Google Patents. (n.d.). Selective o-acylation of nucleosides.

-

Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing methoxyacetic acid.

- Rulíšek, L., & Sychrovský, V. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 810–819.

- Majumdar, S., & Siahaan, T. J. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 27(9), 1957–1967.

-

ResearchGate. (2026, February 20). Highly stereoselective synthesis of 2′-deoxy-β-ribonucleosides via a 3′-( N-acetyl)-glycyl-directing group. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Acylation of Nucleosides, Nucleotides, and Glycerol-3-phosphocholine in Water. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxyacetic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Retrieved from [Link]

- Ip, C. Y., Ha, D., Morris, P. W., Puttemans, M. L., & Venton, D. L. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical biochemistry, 147(1), 180–185.

-

Semantic Scholar. (2025, February 20). HPLC Analysis of tRNA‐Derived Nucleosides. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]

- Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.

-

MDPI. (2025, April 16). Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. Retrieved from [Link]

-

MDPI. (2025, May 9). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, methoxy-, ethyl ester. Retrieved from [Link]

Sources

- 1. EP1931692B1 - Selective o-acylation of nucleosides - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. Methoxyacetic acid, dodecyl ester | 959247-28-0 | Benchchem [benchchem.com]

- 7. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. connectsci.au [connectsci.au]

- 16. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential activity of potential antiviral nucleoside analogs on herpes simplex virus-induced and human cellular thymidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. journals.asm.org [journals.asm.org]

- 20. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]

- 21. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. synoligo.com [synoligo.com]

3-O-Methoxyacetylthymidine molecular weight and formula

An In-depth Technical Guide to 3'-O-Acetylthymidine

A Note on Nomenclature: This guide focuses on 3'-O-Acetylthymidine. The initial topic requested was "3-O-Methoxyacetylthymidine." However, extensive searches did not yield significant information on a compound with this specific name. It is highly probable that the intended compound of interest was 3'-O-Acetylthymidine, a well-documented derivative of thymidine. The "3'-O-" designation refers to the substitution at the 3' position of the deoxyribose sugar moiety of thymidine.

Introduction

3'-O-Acetylthymidine is a modified nucleoside, a derivative of thymidine, which is one of the four nucleosides that constitute deoxyribonucleic acid (DNA). The key modification in this compound is the presence of an acetyl group at the 3'-hydroxyl position of the deoxyribose sugar. This structural alteration significantly influences the molecule's chemical properties, such as its lipophilicity, and dictates its primary applications in biochemical research and synthetic chemistry.[1] This guide provides a comprehensive overview of 3'-O-Acetylthymidine, including its chemical properties, synthesis, applications in oligonucleotide synthesis and as a potential prodrug, and safety information.

Core Molecular Information

Molecular Formula: C₁₂H₁₆N₂O₆[2][3][4]

Molecular Weight: 284.27 g/mol [2][4]

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 185-190°C | [4] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [4] |

| Storage Temperature | 2-8°C, protected from light and moisture | [4][5] |

| Purity | ≥98% (HPLC) | [4] |

Synthesis of 3'-O-Acetylthymidine

The synthesis of 3'-O-Acetylthymidine typically involves the selective acylation of the 3'-hydroxyl group of thymidine. A general laboratory-scale synthesis procedure is outlined below.

Experimental Protocol: Synthesis of 3'-O-Acetylthymidine

Materials:

-

Thymidine

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Dissolution: Dissolve thymidine in pyridine in a round-bottom flask.

-

Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess acetic anhydride by slowly adding water or a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into dichloromethane.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Characterization: Collect the fractions containing the pure product and confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Drug Development

Intermediate in Oligonucleotide Synthesis

The primary application of 3'-O-Acetylthymidine is as a crucial intermediate in the chemical synthesis of oligonucleotides.[4] In the widely used phosphoramidite method for DNA and RNA synthesis, the 3'-hydroxyl group of the growing oligonucleotide chain must be protected to prevent unwanted side reactions during the coupling of the next nucleotide.[6][7][8] The acetyl group in 3'-O-Acetylthymidine serves as a temporary protecting group for the 3'-hydroxyl position.

Caption: Workflow of phosphoramidite oligonucleotide synthesis.

In this process, a nucleoside phosphoramidite, which may be derived from 3'-O-acetylthymidine, is coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain that is attached to a solid support.[3][9] The acetyl group at the 3' position of the incoming phosphoramidite remains in place during this coupling step.

Potential as a Prodrug and in Antiviral Research

Modified nucleosides, including acylated derivatives of thymidine, have been investigated for their potential as antiviral agents. The rationale behind this approach is that the acetyl group can increase the lipophilicity of the thymidine molecule, which may enhance its ability to cross cell membranes.[1] Once inside the cell, the acetyl group can be cleaved by cellular esterases to release the active form of the nucleoside analog.

A study on 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine showed that these compounds exhibited antiviral activity against Herpes Simplex Virus type 1 (HSV-1).[10] The improved lipophilicity was suggested to facilitate penetration of biological membranes, making them potentially more effective for topical treatments.[10] While this study was not on 3'-O-Acetylthymidine itself, it highlights the potential of 3'-O-acylation as a strategy in developing antiviral prodrugs.

Furthermore, the parent molecule, thymidine, and its analogs are central to the development of antiviral therapies, most notably in the context of HIV. For instance, 3′-azido-3′-deoxythymidine (AZT), a well-known anti-HIV drug, acts by inhibiting the viral reverse transcriptase and causing DNA chain termination.[11] Research into various modifications of the thymidine scaffold continues to be an active area in the quest for new antiviral agents.[12][13]

Safety and Handling

3'-O-Acetylthymidine is classified as a chemical for research and laboratory use only.[2][4] Based on available safety data sheets, it is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[5]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[4][5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed or inhaled, seek medical attention.[14]

Conclusion

3'-O-Acetylthymidine is a valuable synthetic nucleoside with well-established applications in the field of molecular biology and medicinal chemistry. Its primary role as a protected intermediate in automated oligonucleotide synthesis is fundamental to the production of custom DNA and RNA sequences for a vast array of research, diagnostic, and therapeutic purposes. Furthermore, the principles underlying its design, particularly the modification of the 3'-hydroxyl group, continue to inform the development of novel nucleoside-based antiviral prodrugs. As research in genomics, synthetic biology, and antiviral therapies progresses, the utility of specifically modified nucleosides like 3'-O-Acetylthymidine is likely to expand.

References

-

Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application. PubMed. [Link]

-

SAFETY DATA SHEET. Indagoo Research Chemicals. [Link]

-

3'-o-acetylthymidine - Chemical Formula C12h16n2o6, Molecular Weight 284.3 G/mol, Solid Form, 95% Purity | Synonym: Thymidine, 3'-acetate. Tradeindia. [Link]

-

3'-O-Acetylthymidine | C12H16N2O6 | CID 464365. PubChem. [Link]

-

Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs. PMC. [Link]

-

Synthesis of 3'-O2-(azaheterocycle)-thymidines. PubMed. [Link]

-

3'-O-Acetyl Thymidine. PolyOrg, Inc. [Link]

-

Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines. PubMed. [Link]

-

Optimized synthesis of 3′-O-aminothymidine and evaluation of its oxime derivative as an anti-HIV agent. ResearchGate. [Link]

-

Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection. MDPI. [Link]

- Synthesis of beta-thymidine.

-

Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

-

Designing Oligo With Multiple Modifications. ELLA Biotech. [Link]

-

Enable new experimental possibilities with custom RNA synthesis. Horizon Discovery. [Link]

- Method of resolution and antiviral activity of 1,3-oxathiolane nuclesoside enantiomers.

Sources

- 1. CAS 21090-30-2: 3'-O-acetylthymidine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3'-o-acetylthymidine - Chemical Formula C12h16n2o6, Molecular Weight 284.3 G/mol, Solid Form, 95% Purity | Synonym: Thymidine, 3'-acetate at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. 3'-O-Acetylthymidine | 21090-30-2 [sigmaaldrich.com]

- 6. biotage.com [biotage.com]

- 7. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]

- 8. Oligonucleotide Synthesis | Phosphoramidite Method | Danaher Life Sciences [lifesciences.danaher.com]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US6703396B1 - Method of resolution and antiviral activity of 1,3-oxathiolane nuclesoside enantiomers - Google Patents [patents.google.com]

- 12. Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

History and Development of 3'-O-Acylated Thymidine Derivatives: From Antiviral Prodrugs to Oligonucleotide Synthesis

Executive Summary

Nucleoside analogues are foundational to modern antiviral therapy and synthetic biology. However, the inherent hydrophilicity of the deoxyribose sugar often impedes cellular permeability, topical absorption, and oral bioavailability. To circumvent these pharmacokinetic limitations, prodrug strategies targeting the hydroxyl groups have been extensively developed. Among these, the 3'-O-acylation of thymidine derivatives stands out as a critical milestone. This technical guide explores the historical development, mechanistic rationale, and modern applications of 3'-O-acylated thymidine derivatives, highlighting their dual role as lipophilic prodrugs for antiviral therapy and as orthogonal building blocks in advanced oligonucleotide synthesis.

Historical Context & Rationale

In the early 1980s, the development of topical treatments for cutaneous herpes simplex virus (HSV) infections was severely bottlenecked. While parent nucleosides exhibited potent in vitro activity, their high polarity prevented efficient penetration through the lipid-rich stratum corneum of the skin[1].

In 1984, T.S. Lin and colleagues addressed this by synthesizing a series of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine[1]. By appending aliphatic and aromatic acyl chains (such as acetyl, propionyl, and valeryl groups) specifically to the 3'-hydroxyl position, the researchers drastically shifted the octanol-water partition coefficients of the molecules. This modification markedly improved the lipophilicity of the nucleosides, allowing them to penetrate biological membranes more easily and establishing 3'-O-acylation as a highly effective strategy for topical antiviral delivery[1]. Concurrently, 3'-O-acylated thymidines began gaining traction in synthetic organic chemistry as vital protected intermediates for the assembly of complex dinucleotides and cyclic phosphoesters[2].

Mechanistic Insights: The Causality of 3'-O-Acylation

The design of a 3'-O-acyl nucleoside is a delicate exercise in balancing thermodynamic membrane permeability with enzymatic lability. As an Application Scientist, it is crucial to understand the causality behind these structural choices:

-

Lipophilicity vs. Solubility (Partition Coefficient Tuning): The carbon chain length and branching of the 3'-O-acyl group directly dictate the thermodynamic drive across lipid bilayers. Short-chain esters (e.g., acetyl) provide a moderate boost in lipophilicity while maintaining some aqueous solubility. Longer chains (e.g., valeryl) maximize membrane penetration. However, highly branched esters (e.g., pivaloyl) often exhibit reduced antiviral activity[1]. The causality here is steric hindrance: bulky branched groups shield the ester carbonyl from nucleophilic attack by intracellular enzymes.

-

Self-Validating Enzymatic Cleavage: A prodrug is only therapeutically viable if it reverts to the active pharmaceutical ingredient (API) in vivo. The 3'-O-ester bond is specifically targeted by ubiquitous intracellular carboxylesterases. Once cleaved, the free 3'-OH is exposed, allowing the nucleoside to be phosphorylated by viral or cellular kinases (e.g., thymidine kinase) into its active triphosphate form, which subsequently acts as an obligate or facultative chain terminator of viral DNA polymerase[3].

Figure 1: Intracellular activation pathway of 3'-O-acylated thymidine prodrugs.

Applications in Oligonucleotide Synthesis

Beyond therapeutics, 3'-O-acylated thymidines are indispensable in the solid-phase and solution-phase synthesis of modified oligonucleotides. Molecules like 3'-O-levulinylthymidine and 3'-O-acetylthymidine serve as critical orthogonal building blocks[4].

In standard phosphoramidite chemistry, the 5'-OH is typically protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group. To synthesize specific 3' → 5' linked dinucleotides or cyclic phosphoesters, the 3'-OH must be protected by a group that can be removed under conditions that do not affect the DMT group[2]. The levulinyl group (cleaved specifically by hydrazine) or the acetyl group (cleaved by mild base) provides this exact orthogonality, preventing unwanted 3'-3' linkages and ensuring regioselective phosphitylation[4].

Quantitative Data: Physicochemical Properties

The following table summarizes the structure-activity relationship (SAR) data driving the selection of specific 3'-O-acyl groups.

| Compound | Modification | Primary Application | Relative Lipophilicity (LogP Trend) | Enzymatic Lability |

| Thymidine | None (Parent) | Baseline Reference | Low (Hydrophilic) | N/A |

| 3'-O-Acetylthymidine | Short-chain aliphatic ester | Oligonucleotide Synthesis | Moderate | High (Rapid hydrolysis) |

| 3'-O-Valeryl-5'-amino-TdR | Medium-chain aliphatic ester | Topical Antiviral Prodrug | High | Moderate (Controlled release) |

| 3'-O-Pivaloyl-5'-amino-TdR | Branched aliphatic ester | Mechanistic Probe | Very High | Low (Sterically hindered) |

| 3'-O-Levulinylthymidine | Keto-ester | Orthogonal Protecting Group | Moderate | N/A (Hydrazine cleaved) |

Experimental Workflows & Protocols

Protocol 1: Regioselective Synthesis of 3'-O-Acetylthymidine

Causality: Direct acetylation of thymidine yields a complex mixture of 3', 5', and 3',5'-di-O-acetylated products. To achieve absolute regioselectivity at the 3'-position, a transient protection strategy is required. The bulky DMT group selectively protects the primary 5'-OH due to steric hindrance, leaving the secondary 3'-OH available for acylation.

-

5'-O-Protection: Dissolve thymidine (1.0 eq) in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0 °C. Stir at room temperature. Rationale: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to prevent premature detritylation.

-

3'-O-Acylation: To the same reaction vessel, add acetic anhydride (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir for 4 hours. Rationale: DMAP acts as a highly efficient nucleophilic catalyst, significantly accelerating the esterification of the sterically hindered secondary 3'-hydroxyl.

-

5'-O-Deprotection: Quench the reaction with methanol, concentrate under reduced pressure, and redissolve the crude intermediate in dichloromethane (DCM). Add 3% trichloroacetic acid (TCA) in DCM. Rationale: The DMT ether is highly acid-labile, allowing its rapid removal under mild acidic conditions that leave the 3'-O-acetyl ester completely intact.

-

Neutralization & Purification: Immediately neutralize the mixture with saturated aqueous NaHCO₃ to prevent acid-catalyzed ester migration. Isolate the target 3'-O-acetylthymidine via silica gel flash chromatography.

Figure 2: Regioselective chemical synthesis workflow for 3'-O-acetylthymidine.

Protocol 2: In Vitro Esterase Cleavage Assay (Self-Validating System)

Causality: To ensure a synthesized prodrug will activate in vivo, it must be evaluated against representative esterases. This protocol is designed as a self-validating mass-balance system to prove that the prodrug converts exclusively to the active nucleoside without forming unwanted degradation byproducts.

-

Preparation: Prepare a 100 μM stock solution of the 3'-O-acyl thymidine prodrug in 50 mM Tris-HCl buffer (pH 7.4) pre-warmed to 37 °C.

-

Enzyme Addition: Initiate the hydrolysis reaction by adding Porcine Liver Esterase (PLE)—a standard surrogate for human carboxylesterases—to a final concentration of 1 U/mL.

-

Sampling and Quenching: At predetermined time intervals (0, 5, 15, 30, 60, and 120 minutes), extract 100 μL aliquots. Immediately quench each aliquot by mixing with 100 μL of ice-cold acetonitrile containing 50 μM 4-acetamidophenol as an internal standard. Rationale: Acetonitrile rapidly denatures the esterase, instantly halting the reaction. The internal standard validates the injection volume and extraction recovery during chromatography.

-

Chromatographic Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet precipitated proteins. Analyze the clear supernatant via RP-HPLC (C18 column). Monitor the exponential decay of the prodrug peak and the stoichiometric, linear appearance of the parent thymidine peak.

References

-

Lin, T. S. (1984). Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application. Journal of Pharmaceutical Sciences, 73(11), 1568-1571.[Link]

-

Field, A. K., & Biron, K. K. (1994). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy.[Link]

-

Jawalekar, A. M., et al. (2017). Synthetic, Functional Thymidine-Derived Polydeoxyribonucleotide Analogues from a Six-Membered Cyclic Phosphoester. Journal of the American Chemical Society.[Link]

-

Rosenberg, I., & Holy, A. (1987). Synthesis and Characterization of a New Fluorine Substituted Nonionic Dinucleoside Phosphonate Analogue. Journal of the American Chemical Society.[Link]

Sources

- 1. Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methoxyacetyl as a Nucleoside Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of nucleoside chemistry and oligonucleotide synthesis, the strategic selection and application of protecting groups are paramount to achieving high yields and purity of the final product. The methoxyacetyl (Mac) group has emerged as a valuable tool, particularly for the protection of exocyclic amino functions of nucleobases. Its characteristic lability under mild basic conditions offers distinct advantages in modern synthetic strategies, especially for the preparation of sensitive modified oligonucleotides. This guide provides a comprehensive technical overview of the methoxyacetyl group, from its introduction and stability to its cleavage and role in orthogonal protection schemes, grounded in field-proven insights and established protocols.

The Methoxyacetyl Group: Properties and Strategic Value

The methoxyacetyl group is an acyl-type protecting group that has found a significant niche in the protection of the primary amino groups of nucleosides, particularly adenine and guanine, during solid-phase oligonucleotide synthesis.[1][2] Its primary advantage lies in its rapid and clean removal under mild ammoniacal conditions, a feature that is highly desirable for the synthesis of oligonucleotides containing alkali-labile modifications.[1][2]

The electron-withdrawing nature of the methoxy group enhances the lability of the acyl group compared to more traditional protecting groups like benzoyl (Bz) or even acetyl (Ac). This increased reactivity allows for deprotection under conditions that minimize damage to the synthesized oligonucleotide, a critical consideration for ensuring the integrity of the final product.

Protection of Nucleoside Amino Groups: A Detailed Workflow

The introduction of the methoxyacetyl group onto the exocyclic amino functions of deoxyadenosine and deoxyguanosine is a critical first step in preparing these monomers for oligonucleotide synthesis. A common and effective method for this transformation is the "transient protection" strategy.[3] This approach involves the in-situ silylation of the hydroxyl groups of the nucleoside, which directs the subsequent acylation to the amino group.

Experimental Protocol: Methoxyacetylation of Deoxyadenosine

This protocol outlines the synthesis of N⁶-methoxyacetyl-2'-deoxyadenosine.

Materials:

-

2'-Deoxyadenosine

-

Anhydrous Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Methoxyacetyl chloride

-

Ammonium hydroxide solution

-

Ice bath

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolution: Dissolve 2'-deoxyadenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Transient Silylation: Cool the solution in an ice bath and slowly add trimethylsilyl chloride. Stir the reaction mixture at this temperature to allow for the formation of the silylated intermediate. This step protects the hydroxyl groups from acylation.

-

Acylation: While maintaining the cold temperature, add methoxyacetyl chloride dropwise to the reaction mixture. The acylation of the exocyclic amino group of adenine will proceed.

-

Hydrolysis of Silyl Ethers: After the acylation is complete (monitored by TLC), carefully add a concentrated ammonium hydroxide solution to the reaction mixture. This will hydrolyze the silyl ethers, regenerating the hydroxyl groups.

-

Work-up and Purification: Following the hydrolysis, the reaction mixture is typically concentrated, and the desired N⁶-methoxyacetyl-2'-deoxyadenosine is purified using standard techniques such as silica gel chromatography.

Deprotection: Mild and Rapid Cleavage

A key advantage of the methoxyacetyl group is its facile removal under mild basic conditions, which is a significant improvement over the harsher conditions often required for the deprotection of other acyl groups.[1][2]

Deprotection Conditions and Kinetics

The methoxyacetyl group is completely removed from the exocyclic amino groups of adenine and guanine in less than four hours using a 29% solution of ammonium hydroxide at room temperature.[1][2] This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to basic conditions, thereby reducing the risk of degradation, particularly for sequences containing sensitive modified bases.

| Protecting Group | Deprotection Conditions | Deprotection Time | Reference |

| Methoxyacetyl (Mac) | 29% NH₄OH, Room Temp. | < 4 hours | [1][2] |

| Phenoxyacetyl (Pac) | 29% NH₄OH, Room Temp. | < 4 hours | [1][2] |

| Acetyl (Ac) | NH₄OH/Methylamine (AMA), 65°C | 10 minutes | [4] |

| Benzoyl (Bz) | Conc. NH₄OH, 55°C | 5 hours | [2] |

Table 1: Comparison of Deprotection Conditions for Common N-Acyl Protecting Groups.

The enhanced lability of the methoxyacetyl group is attributed to the electron-withdrawing effect of the methoxy substituent, which facilitates nucleophilic attack by ammonia at the carbonyl carbon.

Stability and Orthogonality in Oligonucleotide Synthesis

The successful application of any protecting group in solid-phase oligonucleotide synthesis hinges on its stability throughout the iterative cycles of detritylation, coupling, and oxidation, while being selectively removable at the final deprotection step.[4][5][6]

Stability Profile

The N-methoxyacetyl group exhibits sufficient stability to the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during each cycle of synthesis. Studies have shown that the stability of N⁶-phenoxyacetyl-deoxyadenosine, a closely related protecting group, against depurination under acidic conditions is comparable to or even better than that of the classic N⁶-benzoyl protected adenine.[1][2] This suggests that the N-methoxyacetyl group provides adequate protection against acid-catalyzed depurination, a critical factor for maintaining the integrity of the growing oligonucleotide chain.

Orthogonality

The concept of orthogonality in protecting group strategy is crucial for the synthesis of complex molecules.[7] An orthogonal protecting group can be removed under conditions that do not affect other protecting groups present in the molecule. The methoxyacetyl group fits well into orthogonal protection schemes commonly employed in oligonucleotide synthesis.

-

Orthogonality with Acid-Labile Groups: The methoxyacetyl group is stable to the acidic conditions used to remove the 5'-DMT group, demonstrating orthogonality.

-

Orthogonality with Fluoride-Labile Groups: In RNA synthesis, the 2'-hydroxyl group is often protected with a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is cleaved with a fluoride source.[5] The methoxyacetyl group is stable to these conditions, allowing for the selective deprotection of the 2'-hydroxyl groups while the nucleobase protection remains intact.

Methoxyacetyl as a 2'-Hydroxyl Protecting Group: A Critical Evaluation

While the methoxyacetyl group has proven its utility for the protection of exocyclic amino groups, its application as a protecting group for the 2'-hydroxyl of ribonucleosides is not well-established in the literature. Acyl groups at the 2'-position of ribonucleosides are known to be susceptible to migration to the 3'-position, which can lead to a mixture of products and complicate the synthesis of RNA.[8] Furthermore, the lability of the methoxyacetyl group, which is an advantage for nucleobase protection, could be a drawback for 2'-hydroxyl protection, as it might not be stable enough to withstand the entire oligonucleotide synthesis process. For these reasons, other protecting groups, such as silyl ethers (e.g., TBDMS, TOM) and acetals, are more commonly employed for the protection of the 2'-hydroxyl group in RNA synthesis.[9][10]

Conclusion

The methoxyacetyl group serves as a valuable and efficient protecting group for the exocyclic amino functions of adenine and guanine in nucleoside and oligonucleotide synthesis. Its key advantage lies in its rapid and mild deprotection with ammonia at room temperature, which is particularly beneficial for the synthesis of sensitive and modified oligonucleotides. The methoxyacetyl group demonstrates good stability under the acidic conditions of detritylation and fits well within orthogonal protection schemes. While its application for 2'-hydroxyl protection in RNA synthesis is not prevalent due to potential stability and migration issues, its role in DNA and modified oligonucleotide synthesis is well-established, offering a reliable and efficient alternative to more traditional acyl protecting groups. As the demand for synthetic oligonucleotides in research, diagnostics, and therapeutics continues to grow, the strategic use of labile protecting groups like methoxyacetyl will remain a critical component of successful synthetic strategies.

References

-

Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316–1319. [Link]

-

Invitek. (2025, August 13). Solid-Phase Oligo Synthesis: Driving Molecular Innovation. Inviblog. [Link]

-

Pitsch, S., Weiss, P. A., Wu, X., & Wendeborn, S. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.7. [Link]

-

Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic acids research, 15(2), 397–416. [Link]

-

Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. PubMed, 3822812. [Link]

-

Pitsch, S., Weiss, P. A., Wu, X., & Wendeborn, S. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. PubMed, 18428849. [Link]

-

Eurofins Genomics. (n.d.). The 4-(N-Dichloroacetyl-N-methylamino)benzyloxymethyl Group for 2′-Hydroxyl Protection of Ribonucleosides in the Solid-Phase Synthesis of RNA. [Link]

-

Wu, X., & Pitsch, S. (1998). Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation. Biochimie, 75(1-2), 13-23. [Link]

-

Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677–2684. [Link]

-

Charubala, R., & Pfleiderer, W. (1981). Synthese und Eigenschaften von N6-Benzoyl-2',3'-di-O-t-butyldimethylsilyl-5'-monomethoxytrityladenosin. Liebigs Annalen der Chemie, 1981(12), 2392-2403. [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]

-

Beigelman, L. N., & Matulic-Adamic, J. (1990). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. Tetrahedron Letters, 31(15), 2119-2122. [Link]

-

Pitsch, S., Weiss, P. A., & Wu, X. (2002). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 7(1), 3-7. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. atdbio.com [atdbio.com]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. blog.invitek.com [blog.invitek.com]

- 5. Solid-Phase Oligonucleotide Synthesis | Danaher Life Sciences [lifesciences.danaher.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. The chemistry and applications of RNA 2′-OH acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. horizondiscovery.com [horizondiscovery.com]

Methodological & Application

Advanced Applications of 3'-O-Methoxyacetylthymidine in Solid-Phase Oligonucleotide Synthesis (SPOS)

Target Audience: Researchers, Application Scientists, and Oligonucleotide Drug Development Professionals.

Chemical Rationale & Mechanistic Causality

In the development of advanced oligonucleotide therapeutics (e.g., ASOs, siRNAs), native phosphodiester backbones are often replaced with modified internucleotide linkages to enhance nuclease resistance and cellular uptake. Synthesizing these modified linkages directly on a solid support is frequently inefficient due to steric hindrance or incompatible reaction conditions. The solution is the solution-phase synthesis of modified dinucleotide blocks, which are subsequently converted into phosphoramidites for standard Solid-Phase Oligonucleotide Synthesis (SPOS).

3'-O-Methoxyacetylthymidine (CAS: 57064-86-5) serves as a critical nucleophilic acceptor in these block syntheses[1]. It features a free 5'-hydroxyl group and a 3'-hydroxyl protected by a methoxyacetyl (Mac) group.

The Causality of the Methoxyacetyl (Mac) Group: Standard protecting groups like acetyl (Ac) or benzoyl (Bz) require harsh basic conditions (e.g., concentrated ammonia with heat) for removal, which can degrade sensitive modified linkages such as phosphate-isosteric methylene acetals or chiral methylphosphonates[2]. The Mac group solves this through stereoelectronic tuning. The strongly electronegative α -methoxy group exerts an inductive electron-withdrawing effect (-I effect), increasing the electrophilicity of the carbonyl carbon. This makes the Mac ester highly susceptible to nucleophilic attack, allowing it to be cleaved ~20–50 times faster than a standard acetyl group[3]. Consequently, it can be removed using extremely mild conditions (e.g., 0.05 M K₂CO₃ in methanol) that leave both the 5'-DMT group and the newly formed modified internucleotide linkages perfectly intact.

Quantitative Data: Protecting Group Orthogonality

To design a self-validating synthetic route, one must select protecting groups with non-overlapping cleavage conditions. The table below summarizes the lability and orthogonality of common 3'-OH protecting groups used in block synthesis.

| Protecting Group | Chemical Structure | Optimal Cleavage Conditions | Relative Cleavage Rate | Orthogonality Profile |

| Methoxyacetyl (Mac) | -C(=O)CH₂OCH₃ | 0.05 M K₂CO₃ / MeOH (RT, 30 min) | Very Fast | Orthogonal to DMT (acid-labile) and modified acetal linkages. |

| Acetyl (Ac) | -C(=O)CH₃ | Conc. NH₃ / MeOH (RT, 4-6 hrs) | Moderate | May cause partial degradation of sensitive modified linkages. |

| Levulinyl (Lev) | -C(=O)CH₂CH₂C(=O)CH₃ | 0.5 M Hydrazine / Pyridine | Fast | Orthogonal to base, but requires highly toxic/reactive hydrazine. |

| Benzoyl (Bz) | -C(=O)C₆H₅ | Conc. NH₃ (55°C, 12 hrs) | Slow | Incompatible with base-labile modified internucleotide bonds. |

Experimental Protocols

The following protocols detail the synthesis of a phosphate-isosteric methylene acetal linked thymidine dimer (T-CH₂-T) using 3'-O-Mac-thymidine, followed by its preparation for SPOS[4].

Protocol 1: Solution-Phase Synthesis of the T-CH₂-T Dimer Block

This protocol utilizes an iodonium-promoted condensation to form the methylene acetal linkage.

-

Preparation and Drying:

-

Combine 5'-O-DMT-3'-O-methylthiomethyl-thymidine (Donor, 1.0 eq) and 3'-O-Methoxyacetylthymidine (Acceptor, 1.2 eq) in a round-bottom flask.

-

Co-evaporate three times with anhydrous pyridine, then dissolve in anhydrous dichloromethane (DCM) over 4Å molecular sieves. Stir for 1 hour at room temperature.

-

Causality: Trace water acts as a highly competitive nucleophile against the 5'-OH of the acceptor. Rigorous drying prevents the premature quenching of the oxocarbenium intermediate, ensuring high dimer yields.

-

-

Iodonium Activation:

-

Cool the reaction mixture to -78°C under an argon atmosphere.

-

Causality: Low temperatures stabilize the highly reactive oxocarbenium intermediate generated in the next step, suppressing unwanted side reactions like self-condensation or DMT cleavage.

-

Add N-iodosuccinimide (NIS, 1.5 eq) followed dropwise by trifluoromethanesulfonic acid (TfOH, 0.2 eq). The solution will turn deep red.

-

-

Quenching and Isolation:

-

Stir for 30 minutes at -78°C. Monitor completion via TLC (DCM:MeOH, 9:1).

-

Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Causality: NaHCO₃ neutralizes the TfOH to prevent acid-catalyzed loss of the 5'-DMT group, while Na₂S₂O₃ reduces the reactive iodine species to colorless iodide, halting oxidative side reactions.

-

Extract with DCM, dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the fully protected T-CH₂-T dimer.

-

Protocol 2: Selective 3'-O-Mac Deprotection and Phosphitylation

This step removes the temporary Mac group to allow for phosphitylation, generating an SPOS-ready building block.

-

Mild Mac Cleavage:

-

Dissolve the protected T-CH₂-T dimer in a 1:1 mixture of DCM and Methanol.

-

Add a solution of 0.05 M K₂CO₃ in Methanol. Stir at room temperature for 30–45 minutes.

-

Causality: The mild basicity of 0.05 M K₂CO₃ is sufficient to cleave the highly electrophilic Mac ester but is entirely harmless to the base-stable methylene acetal linkage and the acid-labile DMT group.

-

-

Neutralization:

-

Add Dowex 50WX8 (H⁺ form) strongly acidic cation exchange resin until the pH reaches 7.0.

-

Causality: Using a solid-supported acid prevents the localized pH drops associated with liquid acids (like HCl), which would rapidly cleave the 5'-DMT group.

-

Filter off the resin and concentrate the filtrate in vacuo.

-

-

Phosphitylation:

-

Dissolve the resulting 3'-OH free dimer in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl, 1.5 eq).

-

Stir for 1 hour at room temperature, quench with anhydrous methanol, extract, and purify via precipitation in cold hexane. The resulting phosphoramidite is now ready for automated SPOS.

-

Visual Workflow

Workflow for synthesizing T-CH₂-T modified oligonucleotides using 3'-O-Mac-T.

References

-

Veeneman, G.H., et al. "An efficient approach to the synthesis of thymidine derivatives containing phosphate-isosteric methylene acetal linkages." Tetrahedron 47.8 (1991): 1547-1562. URL:[Link]

-

Schulhof, J.C., et al. "The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups." Nucleic Acids Research 15.2 (1987): 397-416. URL:[Link]

-

Lesnikowski, Z.J., et al. "Diastereomers of thymidine 3'-O-(methanephosphonothioate): synthesis, absolute configuration and reaction with 3'-methoxyacetylthymidine under conditions of triester approach to oligonucleotide synthesis." Acta Biochimica Polonica 34.2 (1987): 217-231. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6160109A - Preparation of phosphorothioate and boranophosphate oligomers - Google Patents [patents.google.com]

- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9388463B2 - Labelled nucleotides - Google Patents [patents.google.com]

Application Note: Preparation of 3'-O-Methoxyacetylthymidine for Advanced Nucleoside Modification

Introduction & Mechanistic Rationale

The synthesis of highly modified oligonucleotides, such as those containing (3'→5') methylene acetal linkages or those synthesized in the reverse (5'→3') direction, requires nucleoside building blocks with precisely engineered protecting groups[1]. 3'-O-Methoxyacetylthymidine (CAS: 57064-86-5)[2] serves as a critical intermediate in these advanced synthetic workflows.

The selection of the methoxyacetyl (Mac) group over standard acetyl (Ac) or benzoyl (Bz) groups is driven by its unique electronic properties. The inductive electron-withdrawing effect of the α-methoxy group significantly increases the electrophilicity of the ester carbonyl carbon. This structural nuance allows the Mac group to be cleaved under exceptionally mild conditions—such as weak bases (K₂CO₃ in methanol) or highly selective reductive cleavage using sodium borohydride (NaBH₄)[3]. Consequently, the Mac group provides an orthogonal deprotection strategy that preserves other base-labile groups and acid-labile 5'-O-dimethoxytrityl (DMT) groups during complex oligonucleotide assembly[4].

Experimental Workflow

The preparation of 3'-O-Methoxyacetylthymidine from unmodified thymidine is a three-step process designed to ensure strict regioselectivity. Because both the 5'-OH and 3'-OH are available on the deoxyribose ring, the primary 5'-OH must first be transiently protected to direct the methoxyacetylation exclusively to the secondary 3'-OH[5].

Caption: Workflow for the regioselective synthesis of 3'-O-Methoxyacetylthymidine from thymidine.

Step-by-Step Self-Validating Protocols

Protocol A: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine

Objective: Transiently mask the 5'-hydroxyl group to prevent its acylation.

-

Preparation: Co-evaporate thymidine (10 mmol) with anhydrous pyridine (2 × 20 mL) to remove trace water, which would otherwise hydrolyze the highly reactive DMT-Cl reagent.

-

Reaction: Suspend the dried thymidine in anhydrous pyridine (50 mL). Pyridine acts as both the solvent and an acid scavenger. Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 11 mmol) in small portions at room temperature. Stir for 4 hours under an argon atmosphere.

-

Quenching & Extraction: Quench the reaction with methanol (5 mL) to destroy unreacted DMT-Cl. Concentrate the mixture under reduced pressure, dissolve in dichloromethane (DCM, 100 mL), and wash with 5% aqueous NaHCO₃ (to neutralize pyridinium hydrochloride salts).

-

Self-Validation System: Perform Thin-Layer Chromatography (TLC) on silica gel using 10% MeOH in DCM. The starting thymidine (R_f ~ 0.1) should be completely consumed. The product spot (R_f ~ 0.5) will instantly turn bright orange when exposed to acidic vapors (e.g., HCl gas), confirming the presence of the acid-labile trityl cation.

Protocol B: 3'-O-Methoxyacetylation

Objective: Covalently attach the Mac protecting group to the secondary 3'-hydroxyl[5].

-

Preparation: Dissolve the purified 5'-O-DMT-thymidine (8 mmol) in anhydrous DCM (40 mL) and anhydrous pyridine (10 mL).

-

Reaction: Cool the reaction flask to 0 °C using an ice bath. Causality note: Lowering the temperature suppresses non-specific acylation at the thymine nucleobase (N3 position). Dropwise, add methoxyacetyl chloride (Mac-Cl, 9.6 mmol). Stir for 1 hour at 0 °C, then allow it to warm to room temperature for an additional 1 hour.

-

Workup: Dilute with DCM (50 mL) and wash sequentially with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Self-Validation System: TLC (5% MeOH in DCM) will reveal the disappearance of the starting material (R_f ~ 0.5) and the emergence of a new, higher-running lipophilic spot (R_f ~ 0.75). The upward shift confirms the masking of the polar 3'-OH group.

Protocol C: Selective 5'-Detritylation

Objective: Remove the transient DMT group to yield the final 3'-O-Mac-dT[5].

-

Reaction: Dissolve the fully protected intermediate (5 mmol) in DCM (50 mL). Add a solution of 3% Trichloroacetic acid (TCA) in DCM (50 mL). Causality note: TCA is a mild acid that selectively cleaves the ether bond of the DMT group without hydrolyzing the Mac ester or the glycosidic bond.

-

Quenching: Stir for exactly 15 minutes at room temperature. Immediately quench the reaction by adding methanol (10 mL) and neutralizing with pyridine (5 mL) to prevent depurination/depyrimidination.

-

Purification: Concentrate the mixture and purify via silica gel column chromatography (eluting with a gradient of 2–8% MeOH in DCM).

-

Self-Validation System: TLC (5% MeOH in DCM) will show a drop in R_f from ~0.75 to ~0.35. Crucially, the new spot will not turn orange under acid vapor, validating the complete removal of the DMT group.

Quantitative Data: 3'-OH Protecting Group Comparison

To guide experimental design, the table below summarizes the kinetic and orthogonal properties of the methoxyacetyl group compared to other common 3'-OH protecting groups used in nucleoside chemistry.

| Protecting Group | Chemical Structure | Optimal Cleavage Reagent | Relative Cleavage Rate | Orthogonality Profile |

| Methoxyacetyl (Mac) | -C(=O)CH₂OCH₃ | NaBH₄[3] or K₂CO₃/MeOH | Fast (< 1 hr) | Orthogonal to DMT; highly base-labile |

| Acetyl (Ac) | -C(=O)CH₃ | NH₃/MeOH | Moderate (2-4 hrs) | Less orthogonal to standard exocyclic amine protection |

| Benzoyl (Bz) | -C(=O)C₆H₅ | NH₃/MeOH | Slow (4-8 hrs) | High stability; requires harsh basic cleavage |

| Levulinyl (Lev) | -C(=O)CH₂CH₂C(=O)CH₃ | Hydrazine buffer | Fast (< 30 mins) | Completely orthogonal to both Mac and DMT |

Downstream Applications: Orthogonal Deprotection

The true value of the Mac group lies in its orthogonality. When synthesizing complex diastereomeric pairs (e.g., methanephosphonothioates) under the phosphotriester approach[6], researchers can selectively expose either the 5'-OH or the 3'-OH depending on the cleavage reagent used.

Caption: Orthogonal deprotection pathways for the fully protected thymidine intermediate.

References

-

SciSpace. "Protection of 5′-Hydroxy Functions of Nucleosides". Available at:[Link]

- US Patent 8133669B2. "Chemically modified nucleoside 5′-triphosphates for thermally initiated amplification of nucleic acid".

-

ResearchGate. "Reductive Removal of Methoxyacetyl Protective Group Using Sodium Borohydride". Available at: [Link]

-

MolAid. "An alternative approach towards the synthesis of (3′→5′) methylene acetal linked dinucleosides". Available at: [Link]

-

PubMed. "Diastereomers of thymidine 3'-O-(methanephosphonothioate): synthesis, absolute configuration and reaction with 3'-methoxyacetylthymidine under conditions of triester approach to oligonucleotide synthesis". Available at:[Link]

Sources

- 1. [(2R,3S,5R)-3-[[(2R,3S,5R)-3-(2-methoxyacetyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxymethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-oxopentanoate - CAS号 133510-58-4 - 摩熵化学 [molaid.com]

- 2. 3-O-methoxyacetylthymidine | 57064-86-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. US8133669B2 - Chemically modified nucleoside 5â²-triphosphates for thermally initiated amplification of nucleic acid - Google Patents [patents.google.com]

- 6. Diastereomers of thymidine 3'-O-(methanephosphonothioate): synthesis, absolute configuration and reaction with 3'-methoxyacetylthymidine under conditions of triester approach to oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Methoxyacetyl (MOAc) Group Deprotection

This guide provides in-depth troubleshooting strategies for researchers encountering challenges with the removal of the methoxyacetyl (MOAc) protecting group. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to help you navigate experimental hurdles and achieve clean, complete deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting a methoxyacetyl (MOAc) group?

The methoxyacetyl group is an ester, and its removal is typically achieved through saponification under basic conditions. The most common and effective method involves using a catalytic amount of sodium methoxide (NaOMe) in methanol (MeOH).[1] The reaction is generally fast, often completing within an hour at room temperature.

Q2: What is the mechanism of MOAc deprotection?

The deprotection proceeds via a base-catalyzed hydrolysis mechanism. The methoxide ion (MeO⁻) acts as a nucleophile, attacking the carbonyl carbon of the methoxyacetyl group. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond to release the free hydroxyl group and methyl methoxyacetate as a byproduct.

Q3: How can I effectively monitor the progress of the deprotection reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material spot and the appearance of the more polar product spot (which will have a lower Rf value). LC-MS can also be used for more quantitative analysis and to confirm the mass of the product.[3][4]

Troubleshooting Guide: Incomplete Deprotection

Problem: My TLC analysis shows significant starting material remaining, even after the standard reaction time. What is causing this incomplete deprotection and how can I resolve it?

This is a common issue that can stem from several factors. Below is a systematic guide to diagnose and solve the problem.

Cause 1: Insufficient or Inactive Base

-

The "Why": The base is a catalyst, but if your substrate contains acidic protons (e.g., phenols, carboxylic acids, or even some weakly acidic C-H bonds), it can be stoichiometrically consumed, leaving an insufficient amount to drive the deprotection.[5] Additionally, sodium methoxide can degrade upon prolonged exposure to atmospheric moisture, reducing its potency.[1]

-

Solution:

-

Increase Reagent Equivalents: Instead of a catalytic amount, try adding 1.1 to 1.5 equivalents of sodium methoxide. If your substrate has multiple acidic sites, you will need to add at least one equivalent of base per acidic proton, plus the catalytic amount for the deprotection.

-

Use Fresh Reagent: Ensure your sodium methoxide is fresh or has been stored properly under an inert atmosphere. If in doubt, use a newly opened bottle.

-

Consider an Alternative Base: For substrates sensitive to methoxide, potassium carbonate (K₂CO₃) in methanol can be a milder and effective alternative, though it may require longer reaction times or gentle heating.

-

Cause 2: Sub-Optimal Reaction Conditions

-

The "Why": Chemical reactions are highly dependent on concentration, temperature, and solvent. Low temperatures can significantly slow down the reaction rate, while poor solubility of the starting material in the chosen solvent prevents the reagent from accessing the reaction site.[6]

-

Solution:

-

Temperature Adjustment: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50 °C. Monitor closely by TLC to avoid potential side reactions.

-

Solvent System Modification: If your substrate is not fully soluble in methanol, add a co-solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) to improve solubility. Ensure the substrate is completely dissolved before adding the base.

-

| Condition | Standard Protocol | Troubleshooting Adjustment | Rationale |

| Base | Catalytic NaOMe (0.1 eq) | 1.1 - 1.5 eq NaOMe or K₂CO₃ | Overcomes consumption by acidic groups on the substrate.[5] |

| Solvent | Methanol (MeOH) | MeOH with THF or DCM as co-solvent | Improves solubility for non-polar substrates.[6] |

| Temperature | Room Temperature (20-25 °C) | 40 - 50 °C | Increases reaction rate for sterically hindered or less reactive substrates. |

| Time | 1 - 2 hours | 4 - 12 hours (or until completion by TLC) | Allows more time for the reaction to proceed, especially under milder conditions. |

Cause 3: Steric Hindrance

-

The "Why": If the methoxyacetyl group is attached to a sterically crowded hydroxyl group (e.g., a tertiary alcohol or a site flanked by bulky substituents), the nucleophile's approach to the carbonyl carbon can be physically blocked, dramatically slowing the reaction.[6]

-

Solution:

-

More Forcing Conditions: This is a scenario where increasing both the temperature (e.g., refluxing methanol) and the amount of base is often necessary.

-

Use a Less Bulky Base: While methoxide is relatively small, switching to a solution of aqueous sodium hydroxide (NaOH) in THF/MeOH could sometimes be effective, though care must be taken to avoid hydrolysis of other sensitive functional groups.

-

Experimental Protocols

Protocol 1: Standard Deprotection of MOAc Group

-

Dissolve the MOAc-protected compound (1.0 equivalent) in dry methanol (0.1 - 0.2 M concentration) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium methoxide in methanol (e.g., 25 wt% solution) dropwise (0.1 equivalents).

-

Allow the reaction to warm to room temperature and stir, monitoring its progress every 30 minutes by TLC.[1]

-

Once the starting material is consumed, neutralize the reaction. This can be done by adding a proton source, such as a few drops of acetic acid or by adding an acidic ion-exchange resin (like Amberlite® IR120 H⁺) until the solution is neutral (pH ~7).

-

Filter off the resin (if used) and concentrate the filtrate under reduced pressure.

-

The crude product can then be purified by standard methods, such as flash column chromatography.

Protocol 2: Monitoring Reaction Progress by TLC

-

Prepare the TLC Chamber: Add an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes) to a TLC chamber with a lid and filter paper. Let the chamber saturate for 5-10 minutes.

-

Spot the Plate: On a silica gel TLC plate, draw a faint pencil line for the origin. Spot a solution of your starting material (SM) in one lane. In another lane, carefully spot a small amount of the reaction mixture (RM) using a capillary tube.[2]

-

Develop and Visualize: Place the plate in the saturated chamber and allow the eluent to run up the plate. Once the solvent front is near the top, remove the plate and mark the front with a pencil. Visualize the spots using a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate stain).

-

Analyze: The product should appear as a new, more polar spot (lower Rf) compared to the starting material. Complete deprotection is indicated by the complete disappearance of the starting material spot.[1]

References

- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives. BenchChem.

- BenchChem. (2025). Troubleshooting incomplete deprotection of the (2,2-Dimethoxyethyl)cyclohexane group. BenchChem.

- BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem.

- PubMed. (2004). Efficient and selective removal of methoxy protecting groups in carbohydrates. PubMed.

- Sigma-Aldrich. Protection/Deprotection Reagents. Sigma-Aldrich.